molecular formula C23H27N3O3 B12917414 4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one CAS No. 39809-23-9

4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one

Cat. No.: B12917414
CAS No.: 39809-23-9
M. Wt: 393.5 g/mol
InChI Key: IHOPTXNWMWCHGG-UHFFFAOYSA-N
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Description

4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one is a complex organic compound with a unique structure that includes a pyrimidinone core and benzyloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced via nucleophilic substitution reactions, where benzyl alcohols react with halogenated intermediates.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinones.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles can be used, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups typically yields benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one: shares similarities with other pyrimidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple benzyloxy groups, which can impart distinct chemical and biological properties compared to other pyrimidinone derivatives.

Properties

CAS No.

39809-23-9

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

4-amino-1-[4-phenylmethoxy-3-(phenylmethoxymethyl)butyl]pyrimidin-2-one

InChI

InChI=1S/C23H27N3O3/c24-22-12-14-26(23(27)25-22)13-11-21(17-28-15-19-7-3-1-4-8-19)18-29-16-20-9-5-2-6-10-20/h1-10,12,14,21H,11,13,15-18H2,(H2,24,25,27)

InChI Key

IHOPTXNWMWCHGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CCN2C=CC(=NC2=O)N)COCC3=CC=CC=C3

Origin of Product

United States

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